{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol is a complex organic compound that features a unique structure combining a pyridine ring, an ethynyl group, a thiazole ring, and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyridine ring through a coupling reaction. The ethynyl group is then added via a Sonogashira coupling reaction, and finally, the methanol group is introduced through a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the thiazole or pyridine rings.
Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield pyridine-ethynyl-thiazole carboxylic acid, while reduction can lead to various hydrogenated derivatives.
Scientific Research Applications
{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
{4-[(Pyridin-3-yl)prop-2-enoyl]phenyl 4-dodecyloxybenzoate}: Another compound featuring a pyridine ring and an ethynyl group, but with different functional groups and applications.
{3-(5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid}: A compound with a similar pyridine structure but different heterocyclic components.
Uniqueness
What sets {4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol apart is its combination of a thiazole ring with a pyridine ring and an ethynyl group, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
873211-54-2 |
---|---|
Molecular Formula |
C11H8N2OS |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
[4-(2-pyridin-3-ylethynyl)-1,3-thiazol-2-yl]methanol |
InChI |
InChI=1S/C11H8N2OS/c14-7-11-13-10(8-15-11)4-3-9-2-1-5-12-6-9/h1-2,5-6,8,14H,7H2 |
InChI Key |
BKPDDJLYCASMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C#CC2=CSC(=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.